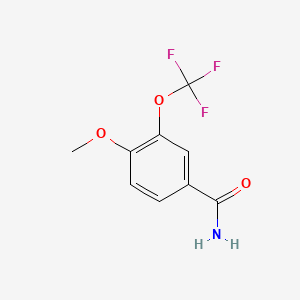

4-Methoxy-3-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKXSMLYKGJWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for 4-Methoxy-3-(trifluoromethoxy)benzamide may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the amide group can produce 4-methoxy-3-(trifluoromethoxy)aniline.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis

4-Methoxy-3-(trifluoromethoxy)benzamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential in treating neurological disorders and viral infections such as Hepatitis B. The compound's ability to modify biological activity makes it an essential building block in drug design .

Case Study: Anti-HBV Activity

Recent studies have highlighted the antiviral properties of benzamide derivatives, including 4-methoxy-3-(trifluoromethoxy)benzamide. Research indicates that these compounds can enhance intracellular levels of APOBEC3G, a protein that inhibits Hepatitis B virus (HBV) replication. For instance, derivatives like IMB-0523 showed promising anti-HBV activity with lower toxicity compared to existing treatments .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, 4-methoxy-3-(trifluoromethoxy)benzamide is utilized in developing agrochemicals. Its incorporation into pesticide formulations has been shown to improve efficacy against pests while enhancing crop yield. The trifluoromethoxy group contributes to the compound's effectiveness by increasing its lipophilicity and stability in various environmental conditions .

Material Science

Polymer Development

The compound is being investigated for its potential in creating advanced materials, particularly polymers with enhanced thermal and chemical resistance. Its unique chemical properties allow for modifications that can lead to materials suitable for high-performance applications .

Research Applications

Organic Synthesis Reagent

In organic chemistry, 4-methoxy-3-(trifluoromethoxy)benzamide acts as a reagent facilitating the synthesis of complex molecules. This capability is crucial for both academic research and industrial applications where efficient synthesis pathways are needed .

Environmental Studies

Chemical Safety Assessments

Research into the environmental impact of 4-methoxy-3-(trifluoromethoxy)benzamide includes studies on its degradation and behavior in various ecosystems. Understanding its environmental fate is essential for assessing chemical safety and regulatory compliance .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

- Trifluoromethoxy vs.

- Anti-parasitic Activity : Compound 16 (N-p-tolyl-4-(trifluoromethoxy)benzamide) demonstrates moderate protoscolicidal activity, but is less potent than naphthamide analogs (e.g., Compound 10, 0% viability at 100 µg/mL) .

- Antiviral Potential: Chlorophenyl and propanamido substituents (e.g., N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide) show specific antiviral effects, likely due to enhanced target binding .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

4-Methoxy-3-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-3-(trifluoromethoxy)benzamide can be represented as follows:

- Chemical Formula : C10H9F3NO3

- Molecular Weight : 251.18 g/mol

The presence of both methoxy and trifluoromethoxy groups contributes to its unique chemical properties, influencing its biological activity.

The biological activity of 4-Methoxy-3-(trifluoromethoxy)benzamide is largely attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:

- Inhibition of Enzymes : Compounds containing trifluoromethyl groups can enhance potency against specific enzymes, such as those involved in cancer cell proliferation.

- Antiviral Activity : Similar benzamide derivatives have shown potential in inhibiting viral replication, particularly in Hepatitis B virus (HBV) models, by modulating intracellular levels of antiviral proteins like APOBEC3G .

Biological Activity Overview

The biological activities associated with 4-Methoxy-3-(trifluoromethoxy)benzamide include:

- Anticancer Properties : Studies have indicated that benzamide derivatives can inhibit the growth of various cancer cell lines. The trifluoromethoxy group enhances binding affinity to certain targets involved in cancer progression .

- Antiviral Effects : Similar compounds have demonstrated efficacy against HBV and other viruses, suggesting a potential role in antiviral therapies .

- Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells under stress conditions, indicating possible applications in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to 4-Methoxy-3-(trifluoromethoxy)benzamide. Key findings include:

- Antimalarial Activity :

- Antiviral Activity Against HBV :

- Neuroprotective Studies :

Data Summary Table

| Biological Activity | Compound | IC50 (μM) | Notes |

|---|---|---|---|

| Antimalarial | Benzamide Derivative | 200 | Effective against chloroquine-sensitive strains |

| Antiviral (HBV) | IMB-0523 | 1.99 (wild-type), 3.30 (drug-resistant) | Higher efficacy than lamivudine |

| Neuroprotection | Benzamide Derivative | - | Protective effects on PC12 cells under stress |

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-(trifluoromethoxy)benzamide, and how do reaction conditions influence regioselectivity?

A two-step approach is commonly employed:

- Step 1 : Acid chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF in anhydrous THF under reflux (4–5 hours).

- Step 2 : Coupling with 4-methoxy-3-(trifluoromethoxy)aniline under Schlenk conditions (N₂ atmosphere) to minimize hydrolysis.

Regioselectivity is controlled by steric and electronic effects of the trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) groups. For instance, the trifluoromethoxy group’s strong electron-withdrawing nature directs amide bond formation to the meta position .

Key Data : ¹⁹F NMR yields (42% for ortho/meta/para isomers) highlight the need for precise temperature control to favor the desired regioisomer .

Q. How should researchers assess the mutagenic potential of 4-Methoxy-3-(trifluoromethoxy)benzamide and its intermediates?

Follow tiered testing:

- Ames II Assay : Prioritize bacterial reverse mutation tests (e.g., Salmonella typhimurium TA98/TA100 strains) to detect frameshift/base-pair mutations.

- In Vitro Micronucleus Test : Screen for chromosomal aberrations in mammalian cells (e.g., CHO-K1 cells).

Evidence : Ames testing of structurally similar anomeric amides showed mutagenicity comparable to benzyl chloride, necessitating PPE (gloves, fume hoods) during handling .

Q. What spectroscopic techniques are critical for characterizing 4-Methoxy-3-(trifluoromethoxy)benzamide?

- ¹H/¹³C NMR : Resolve methoxy (δ ~3.8 ppm) and trifluoromethoxy (δ ~4.3 ppm) groups.

- ¹⁹F NMR : Confirm trifluoromethoxy substitution (δ -58 to -60 ppm; splitting patterns distinguish ortho/meta/para isomers) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₁ClF₃NO₃: 358.0458; observed: 358.0459) .

Advanced Research Questions

Q. How can computational modeling optimize 4-Methoxy-3-(trifluoromethoxy)benzamide’s pharmacokinetic properties?

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?

- Dose-Response Refinement : For anti-HBV activity (EC₅₀ = 2.1 µM in HepG2.2.15 cells), adjust dosing regimens to account for hepatic first-pass metabolism .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy discrepancies .

Q. How can late-stage functionalization enhance the compound’s agrochemical applications?

- Sulfonamide Derivatization : Use Pyry-BF₄/MgCl₂ to introduce sulfonyl chloride groups, improving pesticidal activity (e.g., 77% yield for N-(4-sulfamoylphenyl) analogs) .

- Field Trials : Compare LC₅₀ values against lepidopteran pests (e.g., Spodoptera frugiperda) to benchmark performance against triflumuron (CAS 64628-44-0) .

Q. What crystallographic methods elucidate the compound’s solid-state behavior?

Q. How do researchers mitigate off-target effects in poly(ADP-ribose) polymerase (PARP) inhibition studies?

- Selectivity Screening : Compare IC₅₀ against PARP1 (target) vs. PARP2/3 (off-targets) using fluorescence polarization assays.

- Dose Titration : Use ≤10 µM concentrations to avoid nonspecific DNA synthesis inhibition observed with benzamide analogs .

Methodological Best Practices

- Risk Assessment : Follow ACS guidelines for hazard evaluation, emphasizing trichloroisocyanuric acid (TCCA) and dichloromethane (DCM) handling .

- Waste Management : Neutralize acid chlorides with 10% NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.